Product packaging for 2-(Anilinomethylene)malononitrile(Cat. No.:CAS No. 1202-48-8)

2-(Anilinomethylene)malononitrile

Cat. No.: B179061
CAS No.: 1202-48-8
M. Wt: 169.18 g/mol
InChI Key: JZXXIAZJSDBFPQ-UHFFFAOYSA-N
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Description

2-(Anilinomethylene)malononitrile is a high-value chemical building block employed in sophisticated organic synthesis and medicinal chemistry research. Its primary research value lies in its role as a key intermediate in the synthesis of complex heterocyclic systems and bioactive molecules. Malononitrile-based scaffolds, such as this compound, are recognized for their utility as activating handles in condensation reactions, facilitating efficient access to structurally diverse libraries for biological screening . This compound is particularly relevant in pioneering research areas such as the development of novel cholinesterase inhibitors. These inhibitors represent a promising therapeutic strategy for neurodegenerative conditions, with related styrylquinoxalin-2(1H)-one scaffolds demonstrating significant in vitro anti-acetylcholinesterase activity and acting as a new chemotype for Alzheimer's disease research . The mechanism of action for its application in synthesis often involves a Knoevenagel condensation, where the compound activates aldehydes, enabling subsequent nucleophilic attack and cyclization steps to construct complex molecular architectures that would be challenging to assemble by other means . As a specialized synthon, this compound is essential for constructing pharmaceutical intermediates, active pharmaceutical ingredients (APIs), and fine chemicals, making it a critical reagent for advancing projects in drug discovery and materials science .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7N3 B179061 2-(Anilinomethylene)malononitrile CAS No. 1202-48-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(anilinomethylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H7N3/c11-6-9(7-12)8-13-10-4-2-1-3-5-10/h1-5,8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXXIAZJSDBFPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10313017
Record name 2-(anilinomethylene)malononitrile
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Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202-48-8
Record name NSC265544
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Record name 2-(anilinomethylene)malononitrile
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Record name (ANILINOMETHYLENE)-MALONONITRILE
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Synthetic Methodologies for 2 Anilinomethylene Malononitrile

Classical Condensation Approaches

Classical methods for the synthesis of 2-(anilinomethylene)malononitrile have traditionally relied on condensation reactions, which are characterized by the joining of two molecules with the elimination of a small molecule, such as water.

Knoevenagel Condensation and its Catalytic Variants

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation and a primary method for synthesizing compounds like this compound. This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326), in the presence of a basic catalyst. In the context of this compound synthesis, a formyl group equivalent is reacted with malononitrile and aniline (B41778).

The reaction mechanism generally begins with the deprotonation of the active methylene compound by the catalyst to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting intermediate subsequently undergoes dehydration to yield the final product.

A wide array of catalysts has been employed to facilitate the Knoevenagel condensation, with the choice of catalyst often influencing reaction times, yields, and environmental impact. Catalytic variants include the use of basic amines like piperidine (B6355638) and pyridine (B92270), as well as alkali metal hydroxides and alkoxides. More recent advancements have introduced the use of solid-supported catalysts and ionic liquids to simplify purification and improve catalyst recyclability. Research has demonstrated the use of various catalysts for the Knoevenagel condensation of aromatic aldehydes with malononitrile, achieving high yields under mild conditions. nih.govresearchgate.netnih.govresearchgate.net For instance, the use of a bipyridine-based ionic compound as a Brønsted dicationic acidic catalyst has been reported for this transformation. nih.gov

CatalystSolventTemperature (°C)TimeYield (%)Reference
NiCu@MWCNTH₂O/MeOH (1:1)2515 min92 nih.gov
Ca-BTCNot specified30-80Not specifiedup to 99 researchgate.net
β-alanineWaterNot specifiedNot specified91 uni-regensburg.de
Catalyst 1 (Zinc(II) Thione)Not specifiedRoom TempNot specifiedHigh researchgate.net

Aniline-Mediated Condensation Pathways

In certain synthetic pathways, aniline itself can play a role in mediating the condensation reaction. While often an external catalyst is employed, aniline can act as a base to facilitate the deprotonation of malononitrile. More significantly, in a three-component reaction involving a formylating agent, aniline can first react to form an in-situ imine or enamine intermediate. This intermediate is then more susceptible to nucleophilic attack by the malononitrile carbanion, driving the reaction towards the desired this compound product. This approach simplifies the reaction setup by integrating the reactant and a catalytic species into one molecule. A one-pot process involving anilines, aldehydes, and malononitrile has been developed using L-proline as a catalyst in an aqueous medium to produce related quinoline (B57606) derivatives, highlighting the utility of aniline in such multicomponent reactions. rsc.org

Modern and Specialized Synthetic Routes

To address the limitations of classical methods, such as long reaction times and the use of stoichiometric amounts of catalysts, modern and specialized synthetic routes have been developed. These methods often offer improved efficiency, milder reaction conditions, and a better environmental profile.

Orthoester-Mediated Formylation and Derivatives Synthesis

A highly effective method for the synthesis of this compound involves a one-pot, three-component reaction between aniline, an orthoester such as triethyl orthoformate, and malononitrile. researchgate.netmdpi.com In this reaction, triethyl orthoformate serves as a formyl group equivalent. The reaction is typically catalyzed by an acid, such as acetic acid, and proceeds through the initial reaction of aniline with the orthoester to form an intermediate, likely a formimidate. This electrophilic intermediate then readily reacts with the nucleophilic carbanion generated from malononitrile. The subsequent elimination of ethanol (B145695) drives the reaction to completion, yielding the final product. This method is advantageous as it avoids the use of free aldehydes, which can be unstable or prone to side reactions.

The proposed mechanism involves the acid-catalyzed activation of the orthoester, followed by nucleophilic attack by aniline and subsequent elimination of ethanol to form the reactive intermediate. This is then intercepted by the deprotonated malononitrile. mdpi.com

Phase Transfer Catalysis (PTC) in this compound Synthesis

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically a solid-liquid or liquid-liquid system. In the synthesis of this compound, PTC can be employed to facilitate the reaction between the water-soluble inorganic base used to deprotonate malononitrile and the organic-soluble reactants.

A typical PTC system for this synthesis would involve an aqueous solution of a base like sodium hydroxide (B78521) and an organic solvent containing aniline, a formylating agent, and malononitrile. A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the hydroxide ions from the aqueous phase to the organic phase. In the organic phase, the hydroxide ion deprotonates the malononitrile, generating the reactive carbanion which then participates in the condensation reaction. This technique can lead to faster reaction rates, milder conditions, and the use of less expensive bases. While specific literature on the application of PTC for the direct synthesis of this compound is not abundant, the principles of PTC have been successfully applied to related reactions, such as the benzylation of malononitrile. nih.gov

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions. By directly heating the reactants and solvent, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods.

The synthesis of this compound and its derivatives can be efficiently achieved using microwave irradiation. In a typical procedure, a mixture of aniline, a formylating agent, and malononitrile in a suitable solvent is subjected to microwave heating for a short period. The high temperatures and pressures generated within the sealed reaction vessel under microwave conditions can dramatically increase the rate of the condensation reaction. This method is particularly beneficial for high-throughput synthesis and the rapid generation of compound libraries. The synthesis of related 2-anilinopyrimidines has been successfully demonstrated using microwave assistance, showcasing the potential of this technology for similar chemical transformations. nih.govuni-regensburg.de

ReactantsCatalyst/ConditionsTimeYield (%)Reference
2-chloro-4,6-dimethylpyrimidine (B132427), aniline derivativesMicrowave, 160°C10 min90-99 nih.govuni-regensburg.de
Benzaldehyde, malononitrileMicrowave, 60°C, 20W30 min98 researchgate.net

Environmentally Conscious Synthetic Considerations

The growing emphasis on green chemistry has spurred the development of environmentally benign synthetic routes for a wide array of chemical compounds, including this compound. These methodologies prioritize the reduction or elimination of hazardous substances, the use of renewable resources, and energy efficiency. Key strategies in this domain include the use of alternative energy sources like microwave and ultrasound irradiation, the implementation of solvent-free reaction conditions, and the application of biodegradable and natural catalysts.

Research into greener syntheses of this compound and related compounds has demonstrated significant advantages over traditional methods, often leading to shorter reaction times, higher yields, and simpler work-up procedures. These modern approaches align with the principles of sustainable chemical manufacturing by minimizing environmental impact.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and efficient heating. researchgate.net In the context of Knoevenagel condensation, the reaction to form benzylidenemalononitrile (B1330407) derivatives, microwave-assisted methods have shown considerable promise. For instance, the synthesis of new chalcones has been successfully achieved using microwave heating, which significantly reduces reaction times and the volume of solvent required while improving yields and product purity. unifap.br A study on the synthesis of related 2-anilinopyrimidines demonstrated a dramatic increase in yield to 90% in just 10 minutes under microwave irradiation, compared to a 68% yield after 72 hours with conventional heating.

In a specific application for a related Knoevenagel condensation, a mixture of an aldehyde and malononitrile in methanol (B129727) was subjected to microwave irradiation at 60°C and 20 W for 30 minutes, resulting in the successful formation of the corresponding benzylidenemalononitrile. nih.gov This highlights the potential for microwave-assisted synthesis to provide a more sustainable and efficient alternative to conventional heating methods for the production of this compound.

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for synthesis. Ultrasonic irradiation enhances chemical reactivity through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, leading to accelerated reaction rates. nih.gov This technique has been successfully applied to multicomponent reactions involving malononitrile, often resulting in excellent yields in short reaction times under mild conditions. nih.govresearchgate.net

The synthesis of various heterocyclic compounds using ultrasound has been shown to be highly efficient. For example, the ultrasound-assisted synthesis of pyrazolone (B3327878) derivatives has been reported, showcasing the utility of this method. researchgate.net In many cases, ultrasound can promote reactions in greener solvents like water or ethanol, and sometimes even in the absence of a catalyst. nih.govresearchgate.net A novel approach has even combined ultrasound for solvation followed by microwave irradiation for the heterocyclization step in the synthesis of pyrimidine (B1678525) and pyrazole (B372694) derivatives, achieving good yields in a short time. researchgate.net

Solvent-Free and Catalyst-Free Methodologies

A significant advancement in green chemistry is the development of solvent-free and catalyst-free reaction conditions. These methods reduce pollution at the source by eliminating the need for often toxic and volatile organic solvents and potentially harmful catalysts. The Knoevenagel condensation has been a key target for the application of these principles.

One effective solvent-free technique is the grinding of reactants. For example, the Knoevenagel condensation of aromatic aldehydes with active methylene compounds like malononitrile has been achieved by grinding them over basic alumina, leading to high yields. researchgate.net Another approach involves mechanochemistry, such as using a vibrational or planetary ball mill, which has been shown to produce Knoevenagel products in high yields without the need for a solvent or catalyst. researchgate.net

Furthermore, some syntheses can proceed under solvent- and catalyst-free conditions with simple heating. An environmentally friendly, solvent- and catalyst-free synthesis of 2-anilino nicotinic acids, which share a similar structural motif with the target compound, has been reported with good to excellent yields and short reaction times (15–120 minutes).

Use of Natural Catalysts and Green Solvents

The use of biodegradable and readily available natural catalysts is a growing area of interest in green synthesis. For the Knoevenagel condensation, an innovative approach has utilized pineapple juice as a natural, acidic catalyst. The reaction between aromatic aldehydes and malononitrile proceeded at room temperature in the absence of any organic solvent, providing moderate to good yields and representing a truly green and economical method.

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While organic compounds often have low solubility in water, for some reactions, this can be an advantage. Multicomponent reactions involving malononitrile have been successfully carried out in water, often with the aid of ultrasound, leading to high yields and simple product isolation. researchgate.net

Comparative Data of Green Synthetic Methods

The following table provides a comparative overview of different environmentally conscious methods that have been applied to the synthesis of this compound or closely related compounds. The data highlights the advantages of these green approaches in terms of reaction conditions, yields, and efficiency.

MethodCatalystSolventReaction TimeYield (%)Reference
Microwave-AssistedNoneMethanol30 minNot specified, but successful nih.gov
Ultrasound-AssistedNoneWater/EthanolShortExcellent nih.govresearchgate.net
Solvent-Free (Grinding)Basic AluminaNoneNot specifiedHigh researchgate.net
Solvent-Free (Ball Milling)NoneNone1 hourUp to 99% researchgate.net
Natural CatalystPineapple JuiceNoneNot specifiedModerate to Good
Solvent- & Catalyst-Free (Heating)NoneNone15-120 minGood to Excellent

Reactivity and Reaction Mechanisms of 2 Anilinomethylene Malononitrile

Fundamental Reactivity Profile

The reactivity of 2-(Anilinomethylene)malononitrile is largely governed by the electronic interplay between the aniline (B41778) moiety, the double bond, and the two nitrile groups. This configuration creates a molecule with multiple reactive centers, making it a valuable precursor in organic synthesis.

The Active Methylene (B1212753) Group: Proton Acidity and Nucleophilicity

While this compound itself does not possess a traditional active methylene group (a CH₂ group flanked by two electron-withdrawing groups), its precursor, malononitrile (B47326), is a classic example of a compound with a highly acidic methylene group. The reaction to form this compound involves the condensation of an aniline derivative with a derivative of malononitrile, often in a Knoevenagel-type condensation. ajrconline.org The high acidity of the protons on the methylene carbon of malononitrile (pKa ≈ 11 in water) allows for easy deprotonation by a base to form a resonance-stabilized carbanion. ajrconline.org This carbanion is a potent nucleophile. ajrconline.org

Identification of Reactive Sites and Ambident Reactivity

This compound is an ambident nucleophile, meaning it has multiple sites that can react with electrophiles. The key reactive sites include:

The Nitrogen Atom: The lone pair of electrons on the aniline nitrogen can participate in nucleophilic attacks.

The β-Carbon of the Double Bond: The electron-donating character of the aniline nitrogen increases the electron density at the β-carbon of the C=C double bond, making it susceptible to attack by electrophiles.

The Nitrile Groups: The carbon atoms of the nitrile groups are electrophilic and can be attacked by nucleophiles, often leading to cyclization reactions. The nitrogen atoms of the nitrile groups can also act as nucleophiles under certain conditions.

This ambident nature allows this compound to react in various ways, depending on the reaction conditions and the nature of the reacting partner.

Cyclization Reactions Leading to Heterocyclic Systems

The multifaceted reactivity of this compound makes it an excellent building block for the synthesis of a diverse range of heterocyclic compounds. These reactions are often domino or tandem processes, where multiple bonds are formed in a single synthetic operation.

Formation of Five-Membered Heterocycles (e.g., Pyrroles, Pyrazoles, Thiazoles)

The synthesis of five-membered heterocycles from this compound and its derivatives is a well-established area of research. frontiersin.orgfrontiersin.org These heterocycles are core structures in many biologically active compounds and functional materials. frontiersin.orgnih.gov

Pyrroles: While direct synthesis of pyrroles from this compound is less common, derivatives can be utilized. For instance, related enyne substrates can undergo Brønsted acid-catalyzed tandem cyclization to form substituted pyrroles.

Pyrazoles: Fully substituted pyrazoles can be synthesized through a formal (2 + 3) cyclization reaction between pyridinium (B92312) 1,4-zwitterions and hydrazonoyl chlorides, demonstrating a pathway to five-membered rings. nih.gov

Thiazoles: The reaction of a derivative, 2-((alkylthio)(aryl)methylene)malononitrile, with 1,2-aminothiol leads to the formation of 2-aryl-4,5-dihydrothiazoles. nih.gov This reaction proceeds through a thiol-vinyl sulfide (B99878) exchange, cyclization, and elimination. nih.gov Additionally, reactions of 2-pyridylselenyl reagents with nitriles containing an active α-methylene group can lead to the formation of selenazolium salts, which are five-membered selenium-containing heterocycles. mdpi.com

HeterocycleReactant(s)Key Reaction TypeRef.
PyrroleHydroxylated enynesBrønsted acid-catalyzed tandem cyclization
Pyrazole (B372694)Pyridinium 1,4-zwitterions, Hydrazonoyl chloridesFormal (2 + 3) cyclization nih.gov
Thiazole2-((Alkylthio)(aryl)methylene)malononitrile, 1,2-AminothiolThiol-vinyl sulfide exchange, cyclization, elimination nih.gov
Selenazole2-Pyridylselenyl reagents, Nitriles with active α-methylene groupCyclization mdpi.com

Formation of Six-Membered Heterocycles (e.g., Pyridines, Pyrimidines, Quinolines)

This compound is extensively used in the synthesis of various six-membered heterocyclic systems.

Pyridines: Highly functionalized pyridines can be synthesized via tandem Michael addition/imino-nitrile cyclization reactions. researchgate.net For example, the reaction of chalcones with malononitrile in the presence of a base can lead to substituted 2-aminopyridine-3-carbonitriles. researchgate.net

Pyrimidines: The reaction of this compound with amidines or guanidine (B92328) can lead to the formation of substituted pyrimidines. Furthermore, multicomponent reactions involving barbituric acid, aldehydes, and malononitrile are widely used to synthesize pyranopyrimidines, which are fused heterocyclic systems containing a pyrimidine (B1678525) ring. nih.gov

Quinolines: While direct synthesis from this compound is not the primary route, related precursors are used in the synthesis of quinoline (B57606) derivatives.

HeterocycleReactant(s)Key Reaction TypeRef.
Pyridine (B92270)Chalcones, MalononitrileTandem Michael addition/imino-nitrile cyclization researchgate.net
PyrimidineAmidines or GuanidineCyclocondensation
PyranopyrimidineBarbituric acid, Aldehyd, MalononitrileMulticomponent reaction nih.gov

Construction of Polycyclic and Fused Heterocyclic Architectures

The reactivity of this compound and its analogs extends to the construction of more complex polycyclic and fused heterocyclic systems. nih.gov These structures are of significant interest in medicinal chemistry and materials science. researchgate.net

Fused Pyrimidines: As mentioned, multicomponent reactions are a powerful tool for synthesizing fused pyrimidine systems like pyranopyrimidines. nih.gov

Fused Pteridines: Methods have been developed for the synthesis of pteridines fused to other heterocycles. researchgate.net

Thieno-fused 7-deazapurines: A strategy for synthesizing polycyclic thieno-fused 7-deazapurine heterocycles involves the Negishi cross-coupling of bis(4,6-dichloropyrimidin-5-yl)zinc with various (hetero)aromatics, followed by azidation and thermal cyclization. nih.gov

The versatility of this compound and related structures in cycloaddition reactions, such as [3 + 2] and [3 + 3] cycloadditions, provides access to a wide variety of fused heterocyclic frameworks. nih.govmdpi.com

Specific Mechanistic Pathways

The reactivity of this compound is largely dictated by the electron-withdrawing nature of the two cyano groups and the anilino substituent attached to the ethylenic carbon. These features render the β-carbon of the double bond highly electrophilic.

Nucleophilic Vinylic Substitution (SNV) Processes

Nucleophilic vinylic substitution (SNV) is a key reaction pathway for this compound. In these reactions, a nucleophile attacks the β-carbon of the double bond, leading to the substitution of the anilino group. The mechanism typically proceeds through an addition-elimination pathway. The electron-withdrawing cyano groups play a crucial role in stabilizing the intermediate carbanion formed upon nucleophilic attack, thereby facilitating the subsequent elimination of the anilino moiety.

The general mechanism can be depicted as follows:

Nucleophilic Attack: A nucleophile (Nu-) attacks the electrophilic β-carbon of the C=C double bond.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a resonance-stabilized carbanionic intermediate.

Elimination: The intermediate then eliminates the anilino group (C₆H₅NH⁻) to restore the double bond, yielding the substituted product.

The facility of this reaction is highly dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles and conditions that favor the elimination of the anilino group will drive the reaction forward.

Michael Addition Chemistry

This compound serves as an excellent Michael acceptor in Michael addition reactions. This is due to the pronounced electrophilicity of the β-carbon of the alkene, a direct consequence of the attached electron-withdrawing cyano groups. In a typical Michael addition, a soft nucleophile, known as a Michael donor, adds to the β-carbon.

The mechanism involves the following steps:

Formation of the Nucleophile: A base is often used to generate the active nucleophile (e.g., an enolate from a β-dicarbonyl compound).

Conjugate Addition: The nucleophile adds to the β-carbon of this compound.

Protonation: The resulting enolate intermediate is then protonated to give the final adduct.

A variety of carbon and heteroatom nucleophiles can participate in Michael additions with this compound, leading to the formation of a diverse array of more complex molecules.

Other Significant Transformation Reactions

Beyond SNV and Michael additions, this compound participates in a range of other important chemical transformations.

Reactions with Activated Carbonyl Systems (Cyclic Polyketones and Quinones)

The reaction of this compound with cyclic polyketones and quinones often leads to the formation of heterocyclic compounds through complex cascade reactions. For instance, its reaction with dimedone, a cyclic diketone, can yield various pyran and chromene derivatives depending on the reaction conditions.

With quinones, such as 1,4-benzoquinone, this compound can undergo addition reactions, which may be followed by cyclization and oxidation steps to produce complex fused heterocyclic systems. These reactions are of significant interest in the synthesis of novel dyes and biologically active molecules.

Interactions with Organometallic Species

The interaction of this compound with organometallic reagents can lead to a variety of outcomes. For example, organolithium and Grignard reagents can act as strong nucleophiles, adding to the electrophilic double bond. The initial adduct can then undergo further reactions or be quenched to yield a saturated product.

Synthetic Transformations and Derivatives of 2 Anilinomethylene Malononitrile

Functionalization of the Anilino Moiety

The anilino group of 2-(anilinomethylene)malononitrile offers a reactive site for various chemical modifications, primarily through reactions targeting the nitrogen atom or the aromatic ring. These transformations allow for the introduction of diverse functional groups, leading to the generation of a broad spectrum of derivatives with potentially altered chemical and physical properties.

Key functionalization reactions of the anilino moiety include N-alkylation and N-acylation. N-alkylation introduces alkyl groups onto the nitrogen atom, which can be achieved using various alkylating agents. bldpharm.comlibretexts.org For instance, the reaction with benzyl (B1604629) alcohol in the presence of a cobalt-based metal-organic framework catalyst can yield N-benzylated products. bldpharm.com Similarly, visible-light-induced N-alkylation with 4-hydroxybutan-2-one in the presence of ammonium (B1175870) bromide provides another route for modification. libretexts.org

N-acylation involves the introduction of an acyl group to the nitrogen atom, typically through reaction with acyl chlorides or anhydrides. tsijournals.com This modification can be useful for introducing carbonyl-containing functionalities and for the synthesis of more complex amide structures. The reactivity of the anilino nitrogen can also be harnessed in nucleophilic substitution reactions, for example, by reacting with activated heterocyclic halides like 2-chloro-4,6-dimethylpyrimidine (B132427) to form 2-anilinopyrimidine derivatives under microwave irradiation. nih.gov

Furthermore, the aniline (B41778) ring itself is susceptible to electrophilic aromatic substitution reactions. The activating nature of the amino group directs incoming electrophiles to the ortho and para positions. rsc.org This allows for the introduction of various substituents onto the phenyl ring, further expanding the diversity of accessible derivatives.

Chemical Modifications of the Malononitrile (B47326) Unit

The malononitrile unit in this compound is a highly activated and versatile functional group, participating in a wide range of chemical transformations. Its reactivity is primarily centered around the acidic methylene (B1212753) proton and the two cyano groups, which can act as electrophilic centers or participate in cyclization reactions.

One of the fundamental reactions of the malononitrile unit is its hydrolysis. Under controlled conditions, one of the cyano groups can be hydrolyzed to an amide, yielding a 2-cyanoacrylamide derivative. Further hydrolysis can lead to the corresponding carboxylic acid. researchgate.net

The activated methylene group and the double bond in this compound make it an excellent substrate for cycloaddition reactions. For example, it can participate as a dienophile in [4+2] cycloaddition reactions with various dienes to construct six-membered carbocyclic and heterocyclic rings. researchgate.net The malononitrile moiety can also be a key component in the formation of various heterocyclic rings through reactions with dinucleophiles.

The reaction of the malononitrile unit with various nucleophiles is a cornerstone of its synthetic utility. For instance, reaction with hydrazine (B178648) and its derivatives is a classical method for the synthesis of 5-aminopyrazole derivatives. nih.gov The reaction typically proceeds through a Michael addition followed by cyclization. Similarly, reactions with amidines, such as guanidine (B92328), can lead to the formation of pyrimidine (B1678525) derivatives. nih.gov The reaction with thiourea (B124793) and its derivatives can be employed to synthesize thiopyrimidine and related heterocyclic systems.

Preparation of Diverse Substituted Analogues

The versatile reactivity of this compound allows for the preparation of a wide range of substituted analogues. These substitutions can be introduced on the aniline ring, the methylene bridge, or through modification of the malononitrile unit.

The synthesis of analogues with substituents on the aniline ring can be achieved by starting with appropriately substituted anilines in the initial condensation reaction with a malononitrile precursor. beilstein-journals.org This approach allows for the introduction of a wide variety of electron-donating or electron-withdrawing groups, which can fine-tune the electronic properties of the final molecule.

Modification at the methylene bridge can be achieved through various synthetic strategies, often involving multi-component reactions. For example, Knoevenagel condensation of an aldehyde with malononitrile in the presence of an amine can lead to a diverse range of arylidenemalononitriles, which are structurally related to this compound. beilstein-journals.org

The synthesis of heterocyclic analogues is a particularly rich area of research. As mentioned previously, reactions with hydrazine, guanidine, and other binucleophiles lead to a plethora of heterocyclic systems. For example, multicomponent reactions involving an aldehyde, malononitrile, and a pyrazolone (B3327878) derivative can yield complex pyranopyrazole systems.

Below is a table summarizing some examples of the synthesis of substituted analogues:

Starting MaterialsReagents and ConditionsProductReference
Substituted Anilines, Diethyl 2-(ethoxymethylene)malonateGould-Jacobs reactionSubstituted 4-hydroxyquinolines nih.gov
Malononitrile, Aldehydes, HydrazinesThree-component reactionSubstituted Pyrazoles researchgate.net
Malononitrile dimer, Enaminones/ArylidenemalononitrileAcetic acid, Ammonium acetateSubstituted Pyridines and Benzenes
Malononitrile, Guanidine hydrochloride, Aromatic aldehydesUltrasound irradiation, EtOH:H2OSubstituted Pyrimidines nih.gov

Regioselective Synthesis of Complex Molecular Architectures

The strategic application of this compound and its derivatives allows for the regioselective synthesis of intricate molecular architectures, including spirocyclic and fused heterocyclic systems. The inherent reactivity and multiple reaction sites within the molecule can be controlled through careful selection of reaction conditions and reagents to favor the formation of a specific isomer.

One notable example is the regioselective synthesis of pyrano[2,3-c]pyrazole derivatives. In multicomponent reactions involving an aldehyde, malononitrile, a β-ketoester, and hydrazine, the reaction pathway can be directed to yield a specific pyranopyrazole isomer. beilstein-journals.org The regioselectivity is often influenced by the nature of the catalyst and the reaction solvent. beilstein-journals.org

The synthesis of quinoline (B57606) derivatives from aniline precursors and malonate derivatives, as seen in the Gould-Jacobs reaction, is another example of regioselective cyclization. nih.gov The thermal cyclization of the intermediate anilinomethylenemalonate proceeds in a specific manner to yield the 4-hydroxyquinoline (B1666331) core. L-proline has been shown to be an effective catalyst for the regioselective synthesis of 2-amino-4-arylquinoline-3-carbonitriles from anilines, aldehydes, and malononitrile in water.

Furthermore, the reaction of 2,6-dichloro-4-methylnicotinonitrile (B1293653) with malononitrile dimer demonstrates remarkable regioselectivity, with nucleophilic substitution occurring specifically at the 6-position of the pyridine (B92270) ring. This highlights the ability to control the outcome of reactions even with multiple potential reactive sites. The formation of complex spiro[3-arylcyclohexanone]oxindole derivatives through an organocatalyzed [4+2] cycloaddition of isatylidene malononitrile and α,β-unsaturated ketones is another elegant example of achieving high regioselectivity in the construction of complex molecules. researchgate.net

The following table provides examples of regioselective synthesis leading to complex molecular architectures:

ReactantsReagents and ConditionsProduct ArchitectureReference
Aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrateCatalyst (e.g., SnCl2, Mn/ZrO2), Microwave or UltrasoundPyrano[2,3-c]pyrazoles beilstein-journals.org
Anilines, Aldehydes, MalononitrileL-proline, Water2-Amino-4-arylquinoline-3-carbonitriles
2,6-Dichloro-4-methylnicotinonitrile, Malononitrile dimerTriethylamineSubstituted Pyridine Derivative
Isatylidene malononitrile, α,β-Unsaturated ketonesL-prolineSpiro[3-arylcyclohexanone]oxindoles researchgate.net

Theoretical and Computational Chemistry Studies of 2 Anilinomethylene Malononitrile

Quantum Chemical Modeling and Electronic Structure

Computational studies have been instrumental in elucidating the electronic landscape of 2-(anilinomethylene)malononitrile. These methods allow for a detailed examination of electron distribution, orbital interactions, and the energetic factors that govern its structure and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been widely applied to study this compound, with the B3LYP functional combined with the 6-311++G(d,p) basis set being a common level of theory for these investigations. DFT calculations are used to determine the optimized molecular geometry, electronic properties, and vibrational frequencies of the molecule. These studies reveal a planar structure for the core of the molecule, which facilitates π-electron delocalization across the anilino and dicyanomethylene fragments. The calculated highest occupied molecular orbital (HOMO) is typically localized on the electron-donating anilino group, while the lowest unoccupied molecular orbital (LUMO) is centered on the electron-withdrawing dicyanomethylene portion. This spatial separation of the frontier orbitals is a hallmark of a push-pull system and is fundamental to its intramolecular charge transfer characteristics.

Ab Initio Computational Approaches

While DFT is a workhorse in computational studies of molecules of this size, ab initio methods, such as Hartree-Fock (HF), have also been employed to investigate the electronic structure of this compound. Ab initio calculations, which are based on first principles without empirical parameterization, provide a foundational understanding of the molecule's electronic wave function. These methods are often used as a starting point for more complex, correlated calculations and can provide valuable comparative data for DFT results. For instance, geometry optimizations at the HF level of theory can be used to assess the impact of electron correlation on the molecular structure when compared to DFT and experimental data.

Natural Bond Orbital (NBO) Analysis and Electron Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool used to dissect the intramolecular interactions and electron delocalization within this compound. This analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs. For this compound, NBO analysis quantifies the extent of electron delocalization from the nitrogen lone pair of the anilino group into the π-system of the molecule.

A key finding from NBO analysis is the significant stabilization energy associated with the charge transfer from the nitrogen lone pair (LP(1) N) to the antibonding π* orbitals of the adjacent C=C and C≡N bonds. For example, the stabilization energy E(2) associated with the delocalization from the nitrogen lone pair to the π(C7=C8) orbital is calculated to be substantial, indicating a strong resonance interaction. This delocalization is a primary contributor to the partial double bond character of the N-C bond and the planarization of the molecule. The analysis also reveals strong π → π interactions along the conjugated backbone, further confirming the efficiency of the push-pull mechanism.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (1) N10π* (C8-C9)59.45
π (C6-C7)π* (C8-C9)22.15
π (C8-C9)π* (C11-N13)24.32
π (C8-C9)π* (C12-N14)1.83

Note: The atom numbering may vary between different computational studies. The data presented is illustrative of the types of interactions observed.

Resonance Hybrid Representation and Conjugation Dynamics

The electronic structure of this compound is best described as a resonance hybrid of several contributing forms. The primary resonance structures include a neutral form and a zwitterionic (charge-separated) form.

Neutral Form: Features a standard representation with a nitrogen lone pair and distinct double and single bonds.

Zwitterionic Form: Arises from the delocalization of the nitrogen lone pair into the π-system, resulting in a positive charge on the nitrogen atom and a negative charge delocalized over the dicyanomethylene fragment.

Molecular Geometry and Stereochemistry

The three-dimensional arrangement of atoms in this compound is a direct consequence of its electronic structure. Computational methods provide precise data on bond lengths, bond angles, and dihedral angles, which collectively define the molecule's geometry.

Conformational Landscape and Stereochemical Considerations

The conformational landscape of this compound is dominated by a planar or near-planar arrangement of the core structure. This planarity maximizes the overlap of p-orbitals along the conjugated path, which is energetically favorable due to the extensive electron delocalization. The key stereochemical feature is the configuration around the C=C double bond, which is typically found in the E configuration, where the anilino group and the malononitrile (B47326) group are on opposite sides.

Rotational barriers around the C-N bond and the C-C single bonds of the phenyl ring have been investigated computationally. The rotation around the anilino C-N bond is significantly hindered due to the partial double bond character established by resonance, which helps to lock the molecule in a planar conformation. The phenyl group itself may exhibit some torsional freedom relative to the plane of the push-pull system, but the lowest energy conformer is one that balances steric hindrance with the electronic benefits of conjugation.

Below is a table of selected optimized geometrical parameters for this compound calculated at the B3LYP/6-311++G(d,p) level of theory.

ParameterBond/AngleCalculated Value
Bond Length (Å)N-C(phenyl)1.378
C(phenyl)-C=1.425
=C-H1.085
=C-C(cyano)1.421
C-C≡N1.439
C≡N1.164
Bond Angle (°)C(phenyl)-N-C=128.5
N-C=-C(cyano)121.8
C(cyano)-C=-C(cyano)116.4
=C-C-C≡N122.3
C-C≡N178.9

Note: The specific atom labels in the table are descriptive for clarity and may not correspond to a formal numbering system.

Crystallographic Analysis and Solid-State Structure

No specific single-crystal X-ray diffraction data for this compound has been found in the searched literature. Therefore, critical information such as its crystal system, space group, unit cell dimensions, and precise bond lengths and angles remains uncharacterized in the public domain.

Mechanistic Elucidation via Reaction Pathway and Transition State Computations

Searches for computational studies detailing the reaction mechanisms involving this compound did not yield any specific results. There are no available reports on the computational modeling of its reaction pathways or the calculation of its transition states.

Spectroscopic Validation of Electronic and Geometric Structures (e.g., ¹³C NMR Chemical Shifts)

While experimental NMR data may exist in various databases, published research that specifically validates the electronic and geometric structure of this compound by comparing computationally derived spectroscopic data (such as ¹³C NMR chemical shifts) with experimental values could not be located. This type of validation is crucial for confirming the accuracy of theoretical models.

Advanced Applications in Organic Synthesis and Functional Materials Science

Synthetic Utility as a Versatile Building Block (Synthon)

2-(Anilinomethylene)malononitrile and its derivatives, broadly classified as arylidenemalononitriles, are widely recognized as powerful synthons in organic chemistry. Their utility stems from the highly activated nature of the molecule, featuring an electron-poor carbon-carbon double bond and two adjacent, strongly electron-withdrawing cyano groups. This arrangement makes the molecule susceptible to a variety of chemical transformations, enabling the construction of complex heterocyclic and carbocyclic frameworks.

These compounds serve as key intermediates in the synthesis of a wide range of heterocyclic systems. ajrconline.orgscispace.comnih.gov The inherent reactivity of the dinitrile moiety and the conjugated system allows for participation in numerous cyclization and multicomponent reactions. For instance, they are extensively used in the synthesis of:

Pyridine (B92270) derivatives: Through reactions with various nucleophiles and subsequent cyclization pathways.

Pyran derivatives: Often synthesized via multicomponent reactions involving an aldehyde, malononitrile (B47326), and a suitable active methylene (B1212753) compound. ajrconline.org

Pyrazole (B372694) derivatives: Synthesized through condensation reactions with hydrazine (B178648) derivatives. organic-chemistry.org

Chromene derivatives: Achievable through reactions with phenolic compounds. ajrconline.org

The Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction, is a fundamental method for the synthesis of this compound itself. scispace.com This reaction underscores the compound's nature as a product of the versatile malononitrile synthon. Furthermore, once formed, this compound becomes a reactant in subsequent transformations, such as Michael additions and cycloaddition reactions, to build even more complex molecular architectures. researchgate.netnih.gov

Precursors for Advanced Functional Materials

The unique electronic properties of this compound, characterized by intramolecular charge transfer from the donor anilino group to the acceptor malononitrile fragment, make it an excellent precursor for a variety of advanced functional materials.

Organic Semiconductor Development

Derivatives of this compound have shown significant promise in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). For example, a low molecular weight fluorescent material, 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile, was synthesized and successfully used in the fabrication of an OLED device. klinger-lab.de This material exhibited efficient solid-state emission and electroluminescence properties, demonstrating the potential of this class of compounds in creating solution-processable organic semiconductors. klinger-lab.de The development of such materials is crucial for advancing flexible and low-cost electronic devices. wipo.intresearchgate.net

Chromophoric Systems and Solvatochromic Dye Precursors

The inherent donor-π-acceptor structure of this compound makes it a fundamental building block for chromophoric systems and solvatochromic dyes. These dyes exhibit a change in their absorption or emission spectra in response to the polarity of the solvent, a phenomenon known as solvatochromism. This property is highly dependent on the efficiency of intramolecular charge transfer.

Merocyanine dyes, which share a similar structural motif, can be synthesized from precursors related to this compound. nih.gov These dyes display significant solvatochromic behavior, with their color changing in different solvents. This sensitivity to the environment makes them suitable for applications as sensors and probes for solvent polarity. The synthesis of various derivatives allows for the fine-tuning of their light-absorbing and emitting properties for specific applications. scispace.comnih.gov

Ionic and Electronic Conductors: Precursor Synthesis

The versatility of the malononitrile framework extends to the synthesis of materials with ionic and electronic conductivity. A patent has disclosed the use of malononitrile-derivative anion salts as ionic conducting materials. wipo.int These compounds consist of an anionic portion derived from a malononitrile structure and a cationic portion, which can be a metallic or organic cation. wipo.int The resulting salts can be utilized in applications requiring ionic conductivity. Furthermore, these derivatives have also been proposed for use as electronic conducting materials, highlighting the broad potential of the malononitrile core in the design of various conductive materials. wipo.int

Catalysis in the Context of this compound Chemistry

While often the target of catalytic synthesis, this compound and its analogs also play a crucial role as reactants in various catalytic processes, enabling the efficient construction of complex organic molecules.

Role as a Reactant in Catalytic Processes

The electron-deficient nature of the double bond in this compound makes it an excellent electrophile and a key reactant in a variety of catalyzed reactions. These reactions often proceed with high efficiency and stereoselectivity under the influence of a catalyst.

Key Catalytic Reactions Involving this compound Derivatives:

Reaction TypeCatalyst ExamplesProduct Type
Knoevenagel Condensation Amine bases (e.g., piperidine), Lewis acidsArylidenemalononitriles
Michael Addition Phase-transfer catalysts, thiourea (B124793) derivativesFunctionalized indenones and other adducts
[4+2] Cycloaddition (Diels-Alder) L-prolineSpiro[cyclohexanone]oxindoles
Multicomponent Reactions Various (e.g., sodium ascorbate, biocatalysts)Highly substituted heterocycles (e.g., pyrazoles, pyridines)

For instance, the Michael addition of malononitrile to indenone derivatives can be catalyzed by phase-transfer catalysts to produce functionalized indanone structures. researchgate.net In another example, an L-proline catalyzed Barbas [4+2] cycloaddition reaction between isatylidene malononitrile (a derivative) and α,β-unsaturated ketones has been developed to synthesize spiro[3-arylcyclohexanone]oxindole derivatives. nih.gov

Furthermore, this compound and related compounds are frequently employed as one of the key components in multicomponent reactions (MCRs). These reactions, often facilitated by a catalyst, allow for the synthesis of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. ajrconline.orgorganic-chemistry.org

Potential as a Catalyst or Ligand Component

The inherent structural features of this compound, which include a secondary amine, a carbon-carbon double bond, and two nitrile groups, theoretically suggest potential for catalytic activity or as a ligand in coordination chemistry. The nitrogen and cyano groups could, in principle, coordinate with metal centers, making the molecule a candidate for a bidentate or polydentate ligand. However, extensive investigation into this specific application appears limited.

Detailed Research Findings:

A thorough review of scientific databases reveals a notable absence of studies specifically detailing the use of this compound as either a standalone catalyst or as a primary ligand in the synthesis of catalytic metal complexes. The majority of related research explores the following areas:

Derivatives of Malononitrile: Many studies focus on the Knoevenagel condensation products of malononitrile with various aldehydes and ketones. While this compound is formed from such a reaction, the scientific inquiry typically proceeds to utilize this product as a building block for more elaborate heterocyclic compounds.

Malononitrile as a Precursor: Malononitrile and its derivatives are widely used as starting materials in multicomponent reactions to synthesize a variety of nitrogen-containing heterocycles. In these reactions, the malononitrile moiety is incorporated into the final product, rather than acting as an external catalyst or ligand.

Structurally Related Compounds: Research into the catalytic and ligand properties of other Schiff bases and aniline (B41778) derivatives is abundant. For instance, metal complexes of more complex Schiff base ligands are known to exhibit significant catalytic activities in reactions such as oxidation. However, this research does not directly implicate this compound in similar roles.

Data on Catalytic Performance or Ligand Efficacy:

Due to the lack of specific research on the catalytic or ligand applications of this compound, no data tables detailing its performance in terms of reaction yields, turnover numbers, or coordination properties with various metals are available in the current body of scientific literature.

Future Research Directions and Unaddressed Challenges

Investigation of Unexplored Reaction Pathways

The reactivity of 2-(anilinomethylene)malononitrile has been extensively leveraged in known transformations, yet significant potential lies in the exploration of novel reaction cascades and cycloadditions.

Future research should pivot towards designing new multicomponent reactions (MCRs) that exploit the compound's multiple electrophilic and nucleophilic centers in innovative ways. While MCRs involving malononitrile (B47326) for the synthesis of pyrido[2,3-d]pyrimidines and other heterocycles are established, the development of pseudo-four-component reactions using vinylogous malononitriles like this compound remains a promising, yet underexplored, frontier. The discovery of unexpected reaction pathways, such as the phosphine-mediated generation of cyclopentenes from benzylidene malononitriles, highlights the potential for surprising and valuable discoveries.

Furthermore, the reactivity of the enaminonitrile core with lesser-explored partners is a key area for investigation. For instance, the reaction of β-enaminonitriles with singlet oxygen to form α-keto amides is a recently highlighted area that remains largely unexplored. Similarly, novel cycloaddition strategies beyond the well-documented Diels-Alder reactions are of interest. The development of [3+2] cycloadditions with

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